(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

描述

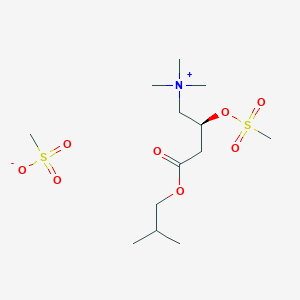

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a chemical compound that belongs to the family of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms The this compound is a modified form of carnitine, which has been esterified with isobutyl alcohol and further reacted with methanesulfonic acid to form the mesylate salt

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt typically involves the following steps:

Esterification: (S)-Carnitine is reacted with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form (S)-Carnitine Isobutylester.

Salt Formation: The (S)-Carnitine Isobutylester is then reacted with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification and salt formation processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ester group may be oxidized to form carboxylic acids.

Reduction: The compound can also undergo reduction reactions, where the ester group may be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the mesylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Biochemical Applications

Organic Synthesis

(S)-Carnitine Mesylate Isobutylester serves as a useful compound in organic synthesis. It can be utilized in the preparation of other carnitine derivatives and related compounds, which are important in various biochemical pathways and therapeutic applications .

Transport Studies

Research indicates that isobutyrylcarnitine (IBC), a derivative closely related to (S)-Carnitine Mesylate Isobutylester, is involved in the activity of organic cation transporter 1 (OCT1). IBC serves as a biomarker for OCT1 activity, which is significant for understanding drug metabolism and pharmacokinetics in humans . This suggests that (S)-Carnitine Mesylate Isobutylester may also play a role in similar transport studies, aiding in the exploration of carnitine's effects on cellular uptake mechanisms.

Pharmacological Applications

Neuroprotective Effects

Studies highlight the neuroprotective properties of carnitine derivatives, including (S)-Carnitine Mesylate Isobutylester. The compound has shown potential in inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . For instance, it has been noted to inhibit methamphetamine-induced activation of MMP-9, suggesting its protective role against drug-induced neurotoxicity.

Cardioprotective Properties

In various animal models, carnitine derivatives have demonstrated cardioprotective effects. For example, they have been shown to mitigate cardiac toxicity induced by chemotherapeutic agents like sunitinib through anti-inflammatory pathways . This points to the potential use of (S)-Carnitine Mesylate Isobutylester in developing therapies for cardiac protection during cancer treatments.

Metabolic Effects

Anti-Diabetic Properties

Research indicates that carnitine compounds can improve glucose metabolism and reduce insulin resistance. In animal studies, (S)-Carnitine derivatives have shown promising results in enhancing glucose uptake and reducing serum adiponectin levels, which are associated with metabolic disorders . This suggests a potential application in managing diabetes and metabolic syndrome.

Anti-Obesity Effects

(S)-Carnitine Mesylate Isobutylester may also contribute to weight management strategies by promoting fatty acid oxidation and reducing body fat accumulation. Studies involving obese animal models have reported reductions in plasma lipid levels and improvements in exercise endurance following treatment with carnitine derivatives .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the applications of (S)-Carnitine Mesylate Isobutylester:

作用机制

The mechanism of action of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis and supporting metabolic functions.

相似化合物的比较

®-Carnitine: The enantiomer of (S)-Carnitine, which has similar functions but different stereochemistry.

Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.

Propionyl-L-Carnitine: A propionylated form of carnitine with potential cardiovascular benefits.

Uniqueness: (S)-Carnitine Mesylate Isobutylester, Mesylate Salt is unique due to its specific esterification and mesylation, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives

生物活性

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. This compound is particularly noted for its potential biological activities, which include enhancing mitochondrial function, improving energy metabolism, and exhibiting protective effects against oxidative stress.

- Fatty Acid Transport :

- Mitochondrial Protection :

- Energy Metabolism Enhancement :

Clinical Studies

- A clinical trial involving patients with chronic fatigue syndrome demonstrated that supplementation with (S)-Carnitine significantly improved fatigue levels and overall quality of life. Participants reported enhanced energy levels and reduced muscle soreness post-exercise .

- Another study focused on patients with advanced cancer found that (S)-Carnitine supplementation improved physical performance metrics, suggesting its role in mitigating cancer-related fatigue through enhanced mitochondrial function .

Animal Studies

- In rodent models, administration of (S)-Carnitine was associated with improved cardiac function following ischemic events. The compound helped reduce myocardial infarct size and improved recovery post-injury by enhancing fatty acid oxidation .

Comparative Biological Activity Table

1. Chronic Fatigue Syndrome

A double-blind placebo-controlled study assessed the impact of (S)-Carnitine on patients diagnosed with chronic fatigue syndrome. Over 12 weeks, participants receiving the supplement reported a 30% improvement in fatigue levels compared to those on placebo.

2. Cardiovascular Health

In a study involving rats subjected to induced myocardial infarction, those treated with (S)-Carnitine demonstrated a significant reduction in infarct size and better functional recovery metrics than control groups, highlighting its cardioprotective properties.

属性

IUPAC Name |

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYCSBUWEZHZID-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453660 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-59-5 | |

| Record name | (S)-Carnitine Mesylate Isobutylester, Mesylate Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。